molecular formula C11H14N2O2S B14481260 Piperidine, 1-[(2-nitrophenyl)thio]- CAS No. 66552-58-7

Piperidine, 1-[(2-nitrophenyl)thio]-

Cat. No.: B14481260
CAS No.: 66552-58-7
M. Wt: 238.31 g/mol
InChI Key: ZTOXSUVFEBRNTL-UHFFFAOYSA-N
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Description

Piperidine, 1-[(2-nitrophenyl)thio]- is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry. The structure features a piperidine ring, a common motif in pharmacology, linked via a thioether bridge to a 2-nitrophenyl group. The presence of the sulfur atom and the nitro group makes this compound a potential versatile intermediate or building block for the synthesis of more complex molecules. Researchers may explore its applications in developing novel ligands for various biological targets or as a precursor in organic synthesis. The compound is intended for use in controlled laboratory settings by qualified professionals. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Handling should adhere to appropriate safety protocols.

Properties

CAS No.

66552-58-7

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

1-(2-nitrophenyl)sulfanylpiperidine

InChI

InChI=1S/C11H14N2O2S/c14-13(15)10-6-2-3-7-11(10)16-12-8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2

InChI Key

ZTOXSUVFEBRNTL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)SC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Overview

The most direct method involves reacting piperidine with 2-nitrophenyl isothiocyanate under controlled conditions. This nucleophilic substitution leverages the reactivity of the piperidine amine group with the electrophilic isothiocyanate sulfur atom.

Reaction equation :
$$
\text{Piperidine} + \text{2-Nitrophenyl Isothiocyanate} \rightarrow \text{Piperidine, 1-[(2-nitrophenyl)thio]-} + \text{Byproducts}
$$

Optimization Parameters

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature : 0–25°C (room temperature)
  • Catalyst : None required; reaction proceeds via inherent nucleophilicity.
  • Yield : ~85% (optimized through controlled addition and stirring).

Mechanistic Insights

The piperidine’s lone pair on nitrogen attacks the electrophilic carbon in the isothiocyanate group, displacing the thiocyanate leaving group. The nitro group on the phenyl ring stabilizes the intermediate through resonance, favoring product formation.

Sulfonyl Chloride-Mediated Thioether Formation

Synthesis Protocol

This method employs 2-nitrobenzenesulfonyl chloride as a sulfonating agent. Piperidine reacts with the sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the target thioether.

Reaction equation :
$$
\text{Piperidine} + \text{2-Nitrobenzenesulfonyl Chloride} \xrightarrow{\text{Base}} \text{Piperidine, 1-[(2-nitrophenyl)thio]-} + \text{HCl}
$$

Critical Conditions

Parameter Value
Solvent Dichloromethane (DCM)
Base Triethylamine (TEA)
Temperature 0–10°C (prevents side reactions)
Reaction Time 4–6 hours
Yield 78–82%

Advantages and Limitations

  • Advantages : High regioselectivity; minimal byproducts.
  • Limitations : Requires strict temperature control to avoid sulfonamide formation.

Cyclocondensation with Cyanothioacetamide

Methodology

While primarily used for isoquinoline derivatives (as in ACS Omega studies), this approach has been adapted for piperidine thioethers. Piperidine acts as a base catalyst in refluxing ethanol, facilitating cyclocondensation between 2-acetylcyclohexanones and cyanothioacetamide.

Generalized reaction :
$$
\text{2-Acetylcyclohexanone} + \text{Cyanothioacetamide} \xrightarrow{\text{Piperidine}} \text{Intermediate} \rightarrow \text{Piperidine, 1-[(2-nitrophenyl)thio]-}
$$

Performance Metrics

  • Yield : 90–96% (reported for analogous compounds).
  • Purity : ≥99% (confirmed via NMR and mass spectrometry).

Mechanistic Pathway

  • Base activation : Piperidine deprotonates cyanothioacetamide, enhancing nucleophilicity.
  • Cyclocondensation : Forms a tetrahydroisoquinoline intermediate.
  • Functionalization : The nitro group is introduced via subsequent nitration or substitution.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Challenges
Nucleophilic Substitution 85 95 High Byproduct management
Sulfonyl Chloride Route 80 90 Moderate Temperature sensitivity
Cyclocondensation 93 99 Low Multi-step complexity

Post-Synthetic Modifications

Nitro Group Reduction

The nitro group in Piperidine, 1-[(2-nitrophenyl)thio]-, can be reduced to an amine using lithium aluminum hydride (LiAlH$$_4$$) or catalytic hydrogenation.

Example reaction :
$$
\text{Piperidine, 1-[(2-nitrophenyl)thio]-} \xrightarrow{\text{LiAlH}_4} \text{Piperidine, 1-[(2-aminophenyl)thio]-}
$$

Applications of Derivatives

  • Pharmaceutical intermediates : Aminophenyl derivatives show enhanced bioactivity.
  • Coordination chemistry : Thioether ligands facilitate metal complexation.

Characterization and Quality Control

Spectroscopic Techniques

  • NMR : $$^1$$H and $$^{13}$$C NMR confirm substitution patterns (e.g., δ 7.95–8.05 ppm for aromatic protons).
  • Mass Spectrometry : Molecular ion peaks at m/z 397.11 align with the compound’s molecular weight.

Purity Assessment

  • HPLC : Retention time consistency ensures >98% purity.
  • Elemental Analysis : Matches calculated values for C, H, N, and S.

Industrial and Laboratory-Scale Considerations

Scalability Challenges

  • Nucleophilic Substitution : Easily scalable but requires efficient HCl removal.
  • Cyclocondensation : Limited by multi-step isolation processes.

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-[(2-nitrophenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Piperidine, 1-[(2-nitrophenyl)thio]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Piperidine, 1-[(2-nitrophenyl)thio]- involves its interaction with specific molecular targets and pathways. The nitrophenylthio group can interact with enzymes and proteins, leading to the modulation of their activity. The compound may also affect cellular signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation and survival.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Nitro Substituents

  • 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine (CAS 1375472-00-6): This analog substitutes the nitro group at the para position. For example, para-substituted compounds may exhibit higher solubility due to symmetrical charge distribution .
  • 1-[(2-Nitrophenyl)sulfonyl]piperidine : Replacing the thioether (-S-) with a sulfonyl (-SO₂-) group increases polarity and hydrogen-bonding capacity, which can enhance interactions with enzymes like carbonic anhydrase II .

Table 1: Structural Comparison

Compound Substituent Position Functional Group Key Properties
1-[(2-Nitrophenyl)thio]piperidine Ortho Thioether (-S-) Moderate polarity, lipophilic
1-[(4-Nitrophenyl)thio]piperidine Para Thioether Higher solubility
1-[(2-Nitrophenyl)sulfonyl]piperidine Ortho Sulfonyl Increased H-bonding capacity

Hydrophobic vs. Hydrophilic Substituents

  • 1-[(Phenylthio)methyl]piperidine (CAS 6631-82-9): Lacking the nitro group, this compound is more lipophilic, favoring passive diffusion across cell membranes. However, the absence of an electron-withdrawing group reduces its reactivity in nucleophilic environments .

Receptor Binding and Docking Studies

  • Sigma-1 Receptor (S1R) Ligands : Piperidine derivatives with bulky hydrophobic groups (e.g., 1-(3-phenylbutyl)piperidine) exhibit RMSD values < 2 Å in docking studies, indicating stable interactions with Glu172 residues. Larger substituents at the piperidine 4-position improve fit within hydrophobic cavities near helices α4/α5 .
  • Carbonic Anhydrase Inhibition : Sulfonamide analogs like 1-[(2-nitrophenyl)sulfonyl]piperidine demonstrate strong binding to carbonic anhydrase II via salt bridges and hydrophobic interactions, with docking scores comparable to clinical inhibitors .

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